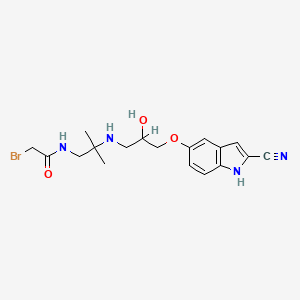

N-(Bromoacetylamino)cyanopindolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Bromoacetylamino)cyanopindolol, also known as this compound, is a useful research compound. Its molecular formula is C18H23BrN4O3 and its molecular weight is 423.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Beta-Adrenergic Receptor Studies

BAM-CYP has been utilized extensively in pharmacological studies aimed at understanding beta-adrenergic receptor dynamics. Researchers have demonstrated that BAM-CYP can effectively label and characterize receptor sites, providing insights into receptor oligomerization and the role of associated lipid components in receptor function .

Therapeutic Potential

Given its mechanism of action, BAM-CYP has implications for developing therapeutic agents targeting cardiovascular diseases, where beta-adrenergic signaling plays a crucial role. The compound's ability to irreversibly inhibit receptor activity suggests potential applications in creating long-lasting effects in treatments for conditions like hypertension and heart failure.

Research on Drug Interactions

BAM-CYP serves as a model compound for investigating drug interactions at beta-adrenergic receptors. By using BAM-CYP in conjunction with other pharmacological agents, researchers can elucidate competitive and non-competitive inhibition mechanisms, enhancing the understanding of drug efficacy and safety profiles .

Case Studies

Several studies have highlighted the utility of BAM-CYP in various research contexts:

- Study on Receptor Binding : Research demonstrated that BAM-CYP effectively blocks the binding of radiolabeled ligands to beta-receptors, confirming its role as an affinity label. This study provided critical insights into the nature of receptor-ligand interactions and the importance of lipid environments surrounding receptors .

- Investigation into Receptor Oligomerization : Another study utilized BAM-CYP to explore the oligomeric state of beta-adrenergic receptors, revealing that these receptors may exist as oligomers rather than monomers in their native state. This finding has significant implications for understanding receptor pharmacology and signaling pathways .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Beta-Adrenergic Studies | Investigating receptor dynamics and interactions | High-affinity binding to beta-receptors; irreversible inhibition observed |

| Therapeutic Development | Potential use in treating cardiovascular diseases | Long-lasting effects on receptor activity could lead to novel therapies |

| Drug Interaction Studies | Understanding competitive and non-competitive inhibition mechanisms | Insights into drug efficacy and safety profiles through interaction studies |

化学反応の分析

Irreversible Binding to β-Adrenergic Receptors

BAM-CYP acts as a covalent affinity label for β-adrenergic receptors (βARs). Key features of its interaction include:

-

High-affinity binding : BAM-CYP exhibits a dissociation constant (Kd) of 44±7textpM for turkey erythrocyte βARs .

-

Irreversible inhibition : It blocks both orthosteric ligand binding (e.g., 125I-cyanopindolol) and agonist-induced adenylate cyclase activation .

-

Stoichiometric impact : Covalent modification of half the receptor population abolishes ligand-binding activity for all sites, suggesting βARs exist as oligomers in their native state .

Reaction Mechanism

The bromoacetyl group of BAM-CYP reacts via nucleophilic substitution (likely SN2) with nucleophilic residues (e.g., cysteine or lysine) on the receptor or associated components. This reaction is stereospecific, as binding is blocked by the β-antagonist l-propranolol but not d-propranolol .

Target Specificity and Non-Protein Labeling

Contrary to expectations, BAM-CYP labels a non-protein component in proximity to the βAR ligand-binding pocket:

-

Lipid association : Radiolabeled 125I-BAM-CYP binds to a water-soluble lipid fraction tightly associated with βARs .

-

Functional impact : This interaction disrupts coupling between βARs and adenylate cyclase, implicating the lipid in receptor-effector communication .

Comparative Analysis of BAM-CYP and Cyanopindolol Derivatives

Key Experimental Findings

-

Radioligand displacement : BAM-CYP pretreatment reduces 125I-cyanopindolol binding by >95% in turkey erythrocyte membranes .

-

Adenylate cyclase inhibition : Agonist-stimulated cAMP production is abolished in BAM-CYP-treated membranes .

-

Thermostability : Covalent modification increases receptor stability, as evidenced by resistance to detergent solubilization .

Limitations and Considerations

-

Non-protein target : The lipid-binding specificity complicates traditional structure-activity analyses .

-

Irreversibility : Limits dynamic studies of receptor-ligand interactions.

BAM-CYP remains a critical tool for studying βAR topology and allosteric regulation. Its unique covalent labeling mechanism provides insights into receptor oligomerization and lipid-dependent signaling, though further research is needed to fully characterize its lipid target .

特性

CAS番号 |

95034-01-8 |

|---|---|

分子式 |

C18H23BrN4O3 |

分子量 |

423.3 g/mol |

IUPAC名 |

2-bromo-N-[2-[[3-[(2-cyano-1H-indol-5-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]acetamide |

InChI |

InChI=1S/C18H23BrN4O3/c1-18(2,11-21-17(25)7-19)22-9-14(24)10-26-15-3-4-16-12(6-15)5-13(8-20)23-16/h3-6,14,22-24H,7,9-11H2,1-2H3,(H,21,25) |

InChIキー |

QKUSEJJABZAXFT-UHFFFAOYSA-N |

SMILES |

CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |

正規SMILES |

CC(C)(CNC(=O)CBr)NCC(COC1=CC2=C(C=C1)NC(=C2)C#N)O |

同義語 |

2-cyano-4-(2-hydroxy-3-(2-bromoacetamido-1,1-dimethylethylamino)propoxy)indole BAM-CYP N-(bromoacetylamino)cyanopindolol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。